1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea is a complex organic compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 454.3 g/mol. This compound is recognized for its potential in various fields, including medicinal chemistry and material science, particularly due to its structural features that may confer biological activity.
This compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed profiles including synthesis methods, physical properties, and potential applications. It belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities, including antimicrobial and anticancer properties .
The synthesis of 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea typically involves multi-step processes that include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yields and selectivity.
The molecular structure of 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea can be represented using various notations:
InChI=1S/C23H21Cl2N5O/c1-23(2,3)19-13-20(28-22(31)27-18-8-4-7-16(24)21(18)25)30(29-19)15-9-10-17-14(12-15)6-5-11-26-17/h4-13H,1-3H3,(H2,27,28,31)
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(C=C3)N=CC=C4
These structural representations indicate a complex arrangement that includes multiple aromatic rings and functional groups conducive to biological activity .
The compound can participate in various chemical reactions typical of urea and pyrazole derivatives:
The mechanism of action for 1-(3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea is hypothesized to involve:
Quantitative structure–activity relationship (QSAR) studies often accompany these investigations to correlate structural attributes with biological efficacy.
The physical properties of 1-(3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea include:
Chemical properties include:
This compound has potential applications in several scientific fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: